(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

描述

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a standardized approach to chemical identification. The primary International Union of Pure and Applied Chemistry name for this compound is this compound, which directly describes the structural components including the methylated pyrazole ring and the methanamine group. Alternative nomenclature systems have generated several synonymous designations that are commonly encountered in chemical literature and commercial databases.

The compound is also systematically referred to as 1-(1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride, representing a slight variation in nomenclature that maintains the same structural description. Commercial and research databases frequently employ the designation 5-(Aminomethyl)-1-methylpyrazole hydrochloride, which emphasizes the aminomethyl functional group attached to the methylated pyrazole ring system. This alternative naming convention highlights the compound's functional group arrangement and is particularly useful for researchers focusing on amine chemistry applications.

Research literature has documented additional synonymous designations that reflect different approaches to systematic naming. The compound appears in chemical databases under various catalog identifications, including multiple alphanumeric designations used by different chemical suppliers and research institutions. These diverse naming conventions necessitate careful cross-referencing when conducting literature searches or procurement activities, as the same compound may be referenced under multiple systematic names depending on the source and naming convention employed.

Molecular Formula and Structural Representation

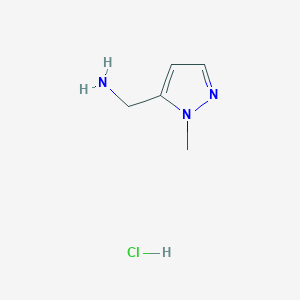

The molecular formula of this compound is definitively established as C₅H₁₀ClN₃, representing the complete composition including the hydrochloride salt component. This molecular formula indicates the presence of five carbon atoms, ten hydrogen atoms, one chlorine atom, and three nitrogen atoms, providing a comprehensive elemental composition that enables precise identification and characterization. The molecular weight has been reported with slight variations across different sources, with values ranging from 147.61 to 148 daltons, reflecting potential differences in measurement precision and calculation methods.

The structural representation of this compound reveals a five-membered pyrazole ring system with specific substitution patterns that define its chemical behavior. The core pyrazole ring contains two nitrogen atoms at positions 1 and 2, with a methyl group attached to the nitrogen at position 1. The methanamine group is positioned at the 5-position of the pyrazole ring, creating a specific geometric arrangement that influences the compound's reactivity and binding properties. The hydrochloride salt formation involves the protonation of the amine group, resulting in enhanced solubility and stability characteristics.

Detailed structural analysis using Simplified Molecular Input Line Entry System notation provides additional insight into the compound's three-dimensional arrangement. The Simplified Molecular Input Line Entry System representation CN1N=CC=C1CN.[H]Cl clearly illustrates the connectivity pattern and stereochemical relationships within the molecule. This notation system enables computational modeling and database searching while providing unambiguous structural identification for research applications.

属性

IUPAC Name |

(2-methylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-8-5(4-6)2-3-7-8;/h2-3H,4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVKOFAPQXPNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660032 | |

| Record name | 1-(1-Methyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-87-9, 1185169-37-2 | |

| Record name | 1H-Pyrazole-5-methanamine, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of Acetylenic Ketones with Methylhydrazine

The primary synthetic approach to (1-Methyl-1H-pyrazol-5-yl)methanamine involves the cyclocondensation reaction between acetylenic ketones and methylhydrazine in ethanol. This reaction forms the pyrazole ring system, yielding regioisomeric pyrazoles that can be separated and purified to isolate the desired 1-methyl substituted pyrazolylmethanamine derivative. The reaction typically proceeds under reflux conditions for several hours to ensure complete cyclization and high yield.

-

- Solvent: Ethanol

- Temperature: Reflux (~78°C)

- Time: 6–12 hours

- Molar ratio: 1:1.1 (acetylenic ketone : methylhydrazine)

-

- Column chromatography or recrystallization from suitable solvents

- Characterization by NMR and mass spectrometry to confirm regioisomeric purity

This method is adaptable for scale-up in industrial settings by optimizing reaction parameters to enhance yield and purity.

Alkylation and Cyclization Using Dimethyl Malonate and Formamide Derivatives

An alternative and industrially relevant method involves a multi-step synthesis starting from dimethyl malonate, a formamide compound (e.g., dimethylformamide), and an alkylating agent such as dimethyl sulfate. The process includes:

-

- Under alkaline conditions, dimethyl malonate reacts with the formamide compound and alkylating agent to form an intermediate compound.

- Typical bases include triethylamine or potassium carbonate.

- Temperature range: 30–90°C, preferably 40–70°C.

-

- The intermediate undergoes cyclization with methylhydrazine or hydrazine hydrate to form the pyrazole ring.

- Solvent: Suitable polar solvents such as ethanol or methanol.

- Followed by acid-mediated hydrolysis and decarboxylation to yield the pyrazole derivative.

This method offers advantages such as higher selectivity, improved yields, and use of low-corrosivity, cost-effective raw materials, facilitating industrial production.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Cyclocondensation | Acetylenic ketone + methylhydrazine in EtOH | Reflux (~78) | 6–12 hours | Produces regioisomeric pyrazoles |

| Alkylation | Dimethyl malonate + formamide + alkylating agent + base | 30–90 (opt. 40–70) | 2–6 hours | Base: triethylamine preferred |

| Cyclization | Intermediate + methylhydrazine/hydrazine hydrate | Room temp to reflux | 4–8 hours | Followed by acid hydrolysis |

| Purification | Chromatography or recrystallization | Ambient | N/A | Confirm purity by NMR, MS |

Purification and Characterization

- Purification Techniques:

- Column chromatography on silica gel

- Recrystallization from ethanol or ethyl acetate

- Characterization:

- Nuclear Magnetic Resonance (NMR): Key signals include pyrazole ring protons (δ 6.1–7.4 ppm), methyl group (δ 3.8–3.9 ppm), and methanamine protons (δ 1.2–2.5 ppm).

- Mass Spectrometry (MS): Molecular ion peak consistent with C5H9N3 (m/z ~111).

- X-ray Crystallography: Used for definitive structural confirmation, especially to verify substitution patterns and hydrogen bonding networks.

Industrial Scale-Up Considerations

- Optimization of reaction temperature and time to maximize yield while minimizing by-products.

- Use of low-cost, readily available starting materials such as dimethyl malonate and methylhydrazine.

- Implementation of continuous flow chemistry to improve reaction control and reduce reaction times.

- Efficient recovery and recycling of solvents and reagents to enhance sustainability.

- Quality control via HPLC and LC-MS to ensure ≥95% purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation of acetylenic ketones | Acetylenic ketone, methylhydrazine | Cyclocondensation in ethanol | Straightforward, regioisomer separation | Regioisomer mixture requires purification |

| Alkylation-Cyclization from dimethyl malonate | Dimethyl malonate, formamide, alkylating agent, methylhydrazine | Alkylation → cyclization → hydrolysis | High selectivity, industrially scalable | Multi-step process, requires careful control |

| Reductive amination (reported in kinase inhibitor synthesis) | Pyrazole intermediates, methylamine | Nucleophilic substitution under mild base | Moderate yields (~67%), mild conditions | Requires low temperature (-78°C to RT) |

Research Findings and Analytical Notes

- The cyclocondensation route is well-established and yields the target compound with moderate to high purity after chromatographic separation.

- The alkylation-cyclization method provides a higher yield and purity due to better selectivity during intermediate formation and ring closure.

- Reaction conditions such as temperature, solvent choice, and base selection critically influence the yield and regioselectivity.

- Analytical data confirm the structure and purity of the product, with NMR and MS serving as primary tools.

- Industrial adaptations focus on cost-effectiveness, environmental safety, and scalability.

化学反应分析

Types of Reactions

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various N-substituted pyrazoles.

科学研究应用

Chemistry

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form derivatives.

- Reduction : Capable of being reduced to yield amine derivatives.

- Substitution Reactions : Participates in substitution reactions, leading to the formation of various substituted pyrazoles.

Biology

In biological research, this compound is utilized in studying enzyme inhibitors and receptor ligands. It has shown potential in modulating biological pathways through interactions with specific molecular targets.

Medicine

The compound is being investigated for its therapeutic properties, particularly:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 37 |

| Escherichia coli | 156 |

| Bacillus subtilis | 47 |

| Candida albicans | 78 |

These results suggest efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Anticancer Properties : Preliminary studies indicate potential anticancer effects. For example:

- Lung Cancer Cells : In vitro studies showed IC50 values ranging from 45 to 90 μM.

- Breast Cancer Cells : Noted antiproliferative activity against MDA-MB-231 breast cancer cells.

Industry

In industrial applications, this compound is explored for developing new materials with specific properties such as polymers and catalysts.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The findings indicated that structural modifications significantly influenced antimicrobial potency, particularly with electron-donating groups enhancing activity against resistant bacterial strains.

Case Study 2: Anticancer Activity

Research conducted on derivatives of pyrazole compounds demonstrated cytotoxic effects on cancer cell lines. A notable study highlighted the compound's ability to inhibit the growth of lung cancer cells and showed promise for further development in oncology treatments.

作用机制

The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogs and Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Comparative Findings

Substituent Effects on Physicochemical Properties

- Methyl vs.

- Dihydrochloride vs. Monohydrochloride: The dihydrochloride form of the target compound (C₅H₁₁Cl₂N₃) offers higher solubility in aqueous media compared to monohydrochloride derivatives like (1,3-dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride (C₆H₁₁N₃·ClH) .

Ring System Modifications

- Pyrazole vs. This could enhance binding affinity in receptor-ligand interactions .

生物活性

Overview

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride, with the molecular formula CHNCl, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The general reaction scheme is as follows:

Starting Materials:

- 1-methylpyrazole

- Formaldehyde

- Ammonium chloride

Reaction Conditions:

- Acidic medium (e.g., hydrochloric acid)

- Heating under reflux

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal activity |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that derivatives containing the pyrazole structure can inhibit the proliferation of cancer cells in vitro and exhibit antitumor effects in vivo. Notably, it has shown potential against various cancer types, including breast, lung, and colorectal cancers.

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer (MDA-MB-231) | 15.2 |

| Lung Cancer | 20.4 |

| Colorectal Cancer | 18.7 |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects as well. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response.

Mechanism of Action:

The anti-inflammatory activity is believed to result from the inhibition of COX enzymes, leading to decreased production of inflammatory mediators such as prostaglandins.

The biological activity of this compound is attributed to its ability to act as a ligand for various receptors and enzymes. This interaction can modulate their activity, influencing several biochemical pathways involved in disease processes.

Comparison with Similar Compounds

This compound is part of a broader class of pyrazole derivatives known for their diverse biological activities. Some structurally similar compounds include:

| Compound Name | Biological Activity |

|---|---|

| 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride | Anticancer and anti-inflammatory |

| 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride | Antimicrobial |

These compounds share similar mechanisms but may differ in potency and specificity due to variations in their chemical structures.

常见问题

Q. How do structural modifications (e.g., halogenation) impact physicochemical properties?

-

Methodological Answer : Introducing halogens (Cl, Br) at the pyrazole C3 position increases logP (by ~0.5 units) and enhances blood-brain barrier permeability. Thermodynamic solubility assays (shake-flask method) correlate modifications with aqueous solubility trends .

Modification Effects Cl substitution: logP +0.5 Aqueous solubility: -20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。